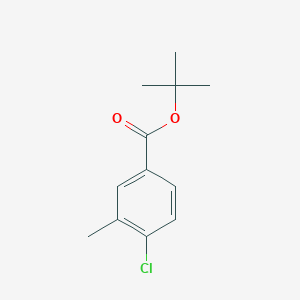

tert-Butyl 4-chloro-3-methylbenzoate

Description

Significance in Modern Organic Synthesis Research

The primary significance of tert-Butyl 4-chloro-3-methylbenzoate in research lies in its function as a versatile chemical intermediate. In complex organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere on the molecule. The tert-butyl ester group in this compound serves this purpose effectively for the carboxylic acid functionality. organic-chemistry.org It is stable under a variety of reaction conditions but can be removed selectively, typically using acid, to regenerate the carboxylic acid once its protective role is complete. wikipedia.org

The substitution pattern on the aromatic ring is also crucial. The presence of a chlorine atom provides a reactive handle for advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are fundamental techniques for constructing complex molecular frameworks. The methyl group, in conjunction with the chlorine atom, influences the electronic properties of the ring and directs the position of any further electrophilic substitution reactions.

A patent for the related isomer, tert-butyl 4-(chloromethyl)benzoate, highlights its application as an intermediate in the synthesis of anti-cancer agents, demonstrating the potential of such substituted benzoates in medicinal chemistry. google.com This underscores the role of these compounds as building blocks for creating larger, biologically active molecules. google.com

Historical Context of Benzoate (B1203000) Ester Chemistry

The chemistry of benzoate esters is a cornerstone of organic chemistry, dating back to the development of esterification reactions. The most classic method, Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgbyjus.com This reversible reaction has been a fundamental tool for chemists for over a century. byjus.comlearncbse.in

Historically, simple benzoate esters like methyl benzoate and ethyl benzoate were recognized for their use in perfumes and as flavorings. uwlax.edu Benzoates have also been widely used as preservatives in food, cosmetics, and industrial products due to their ability to inhibit microbial growth. taylorandfrancis.com

While these traditional applications established the importance of the benzoate functional group, the evolution of organic synthesis has driven demand for more complex and precisely substituted esters. Compounds like this compound represent a modern progression in this field. Their design is not for direct application as a fragrance or preservative, but for their strategic role in the sophisticated, multi-step synthesis of high-value compounds such as pharmaceuticals and advanced materials. google.comvinatiorganics.com

Scope of Academic Investigation

Academic and industrial research involving substituted benzoates like this compound typically focuses on several key areas:

Synthetic Methodology: A significant portion of research is dedicated to developing efficient and high-yield methods for preparing such specialized reagents. This includes optimizing the esterification of the parent carboxylic acid (4-chloro-3-methylbenzoic acid) and exploring novel catalytic processes. nih.govacs.org The synthesis of related compounds often involves the oxidation of a substituted toluene (B28343) followed by esterification. wikipedia.orgvinatiorganics.com

Application in Target-Oriented Synthesis: The compound is primarily investigated for its utility as a building block in the synthesis of larger, more complex molecules. For instance, a patent for a structurally similar compound, tert-butyl 4-(chloromethyl)benzoate, describes its use in preparing anti-cancer agents, indicating that compounds with this substitution pattern are actively studied for their potential in drug discovery and development. google.com

Reaction Kinetics and Mechanism Studies: The influence of substituents on the chemical reactivity of the benzene (B151609) ring and the ester group is a subject of academic study. For example, research has been conducted on how different substituents affect the rate of alkaline hydrolysis of ethyl benzoates, providing fundamental insights into structure-reactivity relationships. rsc.org

Biotransformation: The interaction of synthetic compounds with biological systems is another area of investigation. Research has explored the biotransformation of substituted benzoates by engineered microorganisms, such as Pseudomonas oleovorans, to produce valuable chiral synthons like cis-diols. asm.org This highlights a biotechnological application for this class of chemicals.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-methylbenzoic acid |

| Benzoic acid |

| tert-butyl 4-(chloromethyl)benzoate |

| Methyl benzoate |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-chloro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBYEWYYSSVXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 4 Chloro 3 Methylbenzoate

Esterification Strategies

Esterification strategies commence with 4-chloro-3-methylbenzoic acid as the primary starting material. The main challenge in this approach is the introduction of the sterically hindered tert-butyl group onto the carboxylate moiety.

Direct esterification involves the reaction of a carboxylic acid with an alcohol. The most common of these is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com

Fischer-Speier Esterification: This acid-catalyzed equilibrium reaction involves heating 4-chloro-3-methylbenzoic acid with an excess of tert-butanol (B103910) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically achieved by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com However, the reaction with tertiary alcohols like tert-butanol is often slow and gives low yields due to steric hindrance, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid, and the propensity of the alcohol to eliminate water to form isobutylene (B52900) under acidic conditions. usm.my

Isobutylene Addition: A more effective direct approach for synthesizing tert-butyl esters involves the reaction of the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst. A procedure for the synthesis of a structurally similar compound, tert-butyl 3-bromo-4-methylbenzoate, utilizes isobutylene bubbled through a solution of 3-bromo-4-methylbenzoic acid with a catalytic amount of trifluoromethanesulfonic acid. semanticscholar.org This method avoids the direct use of tert-butanol and can provide high yields by forming the stable tert-butyl cation from isobutylene, which is then trapped by the carboxylate.

Acid Chloride Route: An alternative to direct acid-catalyzed esterification is the conversion of 4-chloro-3-methylbenzoic acid into its more reactive acid chloride derivative, 4-chloro-3-methylbenzoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with tert-butanol. A patent for a related compound, tert-butyl 4-(chloromethyl)benzoate, describes reacting the acid chloride with potassium tert-butoxide, which is a strong nucleophile and base. google.com The use of a less basic system, such as tert-butanol in the presence of a non-nucleophilic base like pyridine, can also yield the desired ester.

A method for synthesizing tert-butyl 3-methyl-4-nitrobenzoate, another related compound, involves activating the carboxylic acid with benzenesulfonyl chloride in pyridine, followed by the addition of t-butanol, achieving a high yield of 97%. researchgate.net This highlights the efficacy of activating the carboxylic acid prior to reaction with the sterically hindered alcohol.

Transesterification is a process where the ester group of one ester is exchanged with another alcohol. In this context, a more readily available ester, such as methyl 4-chloro-3-methylbenzoate, could be converted to the tert-butyl ester. This reaction is also an equilibrium process and typically requires a catalyst.

The reaction would involve heating methyl 4-chloro-3-methylbenzoate with tert-butanol or a tert-butoxide salt in the presence of an acid or base catalyst. To drive the equilibrium towards the product, the lower-boiling alcohol (methanol) would need to be removed from the reaction mixture as it is formed. While feasible, this method's efficiency is highly dependent on the specific reaction conditions and the effectiveness of removing the methanol (B129727) byproduct. The use of potassium tert-butoxide, as mentioned in a patent for a similar synthesis, can be effective as it involves an irreversible reaction with an activated acyl species like an acid chloride, rather than a reversible transesterification equilibrium. google.com

The development of advanced catalysts has provided more efficient and milder conditions for esterification reactions, including those with sterically demanding substrates.

Heterogeneous Catalysts: Solid acid catalysts offer advantages such as ease of separation and reusability. Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of various substituted benzoic acids. ijstr.org These reactions can often be performed under solvent-free conditions, enhancing their green credentials. ijstr.org While this catalyst was effective for primary and secondary alcohols, its efficiency with tertiary alcohols for substituted benzoic acids would require specific investigation. ijstr.org

Microwave-Assisted Catalysis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. usm.my Studies on the Fischer esterification of substituted benzoic acids under sealed-vessel microwave conditions have shown that reaction times can be significantly reduced. usm.my However, these studies also indicate that esterification yields decrease in the order of primary > secondary > tertiary alcohols, with tert-butanol providing the lowest yields. usm.my This is attributed to the competing elimination reaction of the tertiary alcohol under the reaction conditions.

| Alcohol | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | 15 | 130 | 85 |

| Ethanol | 15 | 130 | 92 |

| Propan-1-ol | 15 | 130 | 95 |

| Butan-1-ol | 15 | 130 | 98 |

| Propan-2-ol | 15 | 130 | 73 |

| tert-Butanol | 15 | 130 | 15 |

The data in Table 1, although for a different substrate, clearly illustrates the challenge of using tertiary alcohols in direct esterification, even with advanced heating methods.

The concept of stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. For the synthesis of tert-butyl 4-chloro-3-methylbenzoate, the target molecule itself is achiral and does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not directly applicable to its preparation.

However, it is a valuable academic exercise to consider how stereoselectivity would become a factor if the substrate were different. For instance, if the carboxylic acid possessed a prochiral center, the esterification reaction could, in principle, be designed to be stereoselective. This would typically involve the use of a chiral catalyst or a chiral auxiliary that would differentiate between the two enantiotopic faces of the prochiral substrate. Research into the stereoselective synthesis of halogenated natural products often relies on such principles, where the introduction of a halogen or other functional groups is controlled by the stereochemistry of the starting material or the reagents used. google.com Similarly, methods exist for determining the absolute stereochemistry of chiral carboxylic acids by derivatizing them with specific reagents that induce a measurable spectroscopic response. mtu.edu In the context of Fischer esterification, it has been experimentally shown that the reaction proceeds with retention of configuration at a chiral alcoholic carbon, which supports a mechanism where the alcohol's C-O bond is not broken. stackexchange.com

Aromatic Functionalization Routes

This synthetic strategy involves introducing the chloro substituent onto a pre-existing tert-butyl benzoate (B1203000) scaffold. The key starting material for this approach would be tert-butyl 3-methylbenzoate .

The most direct functionalization route is the electrophilic aromatic substitution, specifically the chlorination, of tert-butyl 3-methylbenzoate. The success of this reaction hinges on the regioselectivity, which is governed by the directing effects of the substituents already on the aromatic ring.

Directing Effects:

Methyl Group (-CH₃): This is an activating group and an ortho, para-director.

tert-Butoxycarbonyl Group (-COOC(CH₃)₃): This is a deactivating group and a meta-director.

In tert-butyl 3-methylbenzoate, the two groups are meta to each other. The incoming electrophile (Cl⁺) will be directed by both groups. The powerful ortho, para-directing methyl group will direct chlorination to positions 2, 4, and 6. The meta-directing ester group will direct to positions 2 and 5. The positions activated by the methyl group (2 and 4) are the most likely sites of reaction. Position 2 is sterically hindered by both adjacent groups. Therefore, chlorination is most likely to occur at position 4, yielding the desired product, and position 6.

Reaction Conditions: The chlorination of aromatic compounds typically requires a Lewis acid catalyst to polarize the Cl-Cl bond and generate a sufficiently strong electrophile. ijstr.org Common catalysts include ferric chloride (FeCl₃) and aluminum chloride (AlCl₃). stackexchange.com A patent describing the chlorination of methyl-4-methylbenzoate uses FeCl₃ as a catalyst, sometimes with iodine as a co-catalyst, at temperatures ranging from ambient to 100 °C. stackexchange.com Similar conditions would be applicable for the chlorination of tert-butyl 3-methylbenzoate.

| Substrate Example | Chlorinating Agent | Catalyst System | Temperature | Key Outcome |

|---|---|---|---|---|

| Methyl-4-methylbenzoate | Cl₂ | FeCl₃ | 40-75 °C | Monochlorination on the aromatic ring |

| Methyl-4-methylbenzoate | Cl₂ | FeCl₃ / I₂ | 40-75 °C | Acceptable rates at low FeCl₃ levels |

| General Aromatic Compound | Cl₂ | AlCl₃ | Variable | Generation of Cl⁺ electrophile |

The primary challenge in this route would be the separation of the desired this compound from the isomeric tert-butyl 2-chloro-3-methylbenzoate and tert-butyl 6-chloro-3-methylbenzoate byproducts.

Methylation of the Aromatic Skeleton

The introduction of a methyl group onto the aromatic ring of a 4-chlorobenzoate (B1228818) precursor is a key step that can be achieved through various advanced techniques, most notably variations of the Friedel-Crafts reaction. wikipedia.org This electrophilic aromatic substitution reaction typically involves reacting an aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The choice of starting material is critical due to the directing effects of the existing substituents. In a 4-chlorobenzoate system, the chloro group is ortho-, para-directing, while the tert-butoxycarbonyl group is meta-directing. libretexts.org This conflicting influence makes the direct methylation of a precursor like tert-butyl 4-chlorobenzoate challenging. A more strategic approach involves the methylation of a different precursor, such as 4-chlorotoluene, followed by carboxylation and esterification, or starting with 4-chloro-3-methylbenzoic acid and subsequently forming the tert-butyl ester. chemicalbook.com

However, for the direct methylation of a suitable aromatic precursor, several catalytic systems can be employed. The classic Friedel-Crafts alkylation uses alkyl halides and a strong Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com More advanced and milder methods are continuously being developed to improve selectivity and reduce waste. Chiral Brønsted acids, for instance, have been utilized in asymmetric Friedel-Crafts reactions to achieve high optical purity in the products. rsc.org

Table 1: Comparison of Friedel-Crafts Methylation Conditions for Aromatic Compounds This table presents generalized conditions for the Friedel-Crafts reaction, which can be adapted for precursors to this compound.

| Catalyst System | Methylating Agent | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Methyl chloride (CH₃Cl) or Methyl iodide (CH₃I) | Anhydrous conditions, often in a non-polar solvent. | Advantage: High reactivity. Disadvantage: Stoichiometric amounts of catalyst often needed; risk of polyalkylation and rearrangements. masterorganicchemistry.comorganic-chemistry.org |

| Iron(III) chloride (FeCl₃) | Methyl chloride (CH₃Cl) | Similar to AlCl₃ but can be a milder alternative. | Advantage: Less reactive than AlCl₃, potentially offering better control. Disadvantage: May require higher temperatures. masterorganicchemistry.com |

| Solid Acid Catalysts (e.g., Zeolites) | Methanol or Dimethyl ether | High temperature, gas-phase or liquid-phase reactions. | Advantage: Reusable, environmentally friendly, shape-selective. Disadvantage: Can require high temperatures and pressures. wikipedia.org |

| Chiral Brønsted Acids | Various unsaturated compounds | Asymmetric synthesis conditions. | Advantage: Enables synthesis of optically active products with high atom economy. rsc.orgDisadvantage: Catalyst can be complex and expensive. |

Substitution Reactions on the Benzoate Moiety

Once the this compound structure is formed, the chloro substituent can be replaced through nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is generally difficult for aryl halides but is facilitated in this specific molecule. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The presence of a strong electron-withdrawing group, such as the tert-butoxycarbonyl group, in the para position to the chlorine atom is crucial for activating the ring towards nucleophilic attack and stabilizing the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction rate is significantly accelerated by having such groups at the ortho or para positions relative to the leaving group. libretexts.org A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides This table illustrates potential transformations of this compound based on general SNAr principles.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product |

|---|---|---|---|

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Hydroxy (-OH) | tert-Butyl 4-hydroxy-3-methylbenzoate |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Alkoxy (-OR) | tert-Butyl 4-methoxy-3-methylbenzoate |

| Ammonia | Ammonia (NH₃) | Amino (-NH₂) | tert-Butyl 4-amino-3-methylbenzoate |

| Amine | Dimethylamine ((CH₃)₂NH) | Substituted Amino (-NR₂) | tert-Butyl 4-(dimethylamino)-3-methylbenzoate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether (-SR) | tert-Butyl 4-(phenylthio)-3-methylbenzoate |

Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. numberanalytics.comnumberanalytics.com For this compound, this involves developing methods that reduce waste, use less hazardous materials, and improve energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Esterification reactions, central to the synthesis of the target molecule, can be performed under solvent-free conditions.

One innovative approach is the use of electromagnetic milling for the synthesis of tert-butyl esters. This method uses di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source and is conducted without any solvent or base, offering a highly efficient and environmentally friendly pathway. rsc.org Another strategy involves using solid, recyclable catalysts like zinc oxide for the solvent-free esterification of carboxylic acids with alcohols. nih.gov Similarly, sulfated zirconia has been shown to be an effective catalyst for the esterification of palmitic acid, with higher yields observed under solvent-free conditions compared to using hexane (B92381) as a solvent. researchgate.net

Table 3: Solvent-Free Synthesis Methodologies for Esters

| Methodology | Catalyst/Reagent | Reaction Conditions | Key Features |

|---|---|---|---|

| Electromagnetic Milling | (Boc)₂O | Solvent-free, base-free, room temperature. | Utilizes mechanical energy and magnetic fields to facilitate the reaction, avoiding heat and solvents. rsc.org |

| Solid-Catalyzed Esterification | Zinc(II) oxide (ZnO) | Heat (e.g., 165–170 °C), solvent-free. | Catalyst is easily recoverable and recyclable. nih.gov |

| Solid-Catalyzed Esterification | Sulfated Zirconia (SZr) | Heat (e.g., 60 °C), solvent-free. | Demonstrates high yields without the need for a solvent medium. researchgate.net |

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is a cornerstone of green chemistry. An ideal catalyst should be highly active, selective, non-toxic, easily separable from the reaction mixture, and reusable over multiple cycles. researchgate.net For esterification reactions relevant to the synthesis of this compound, several classes of sustainable catalysts have been investigated.

Heterogeneous solid acid catalysts are particularly attractive because they are non-corrosive, environmentally benign, and easily recovered by filtration. mdpi.com Examples include:

Ion-exchange resins like Amberlyst-15 and Dowex H+, which can be used to produce various esters with high conversion rates and can be recycled. nih.govjetir.org

Sulfonic acid-functionalized materials , such as those based on mesoporous silica (B1680970) (SBA-15), which show activity comparable to commercial resins. rsc.org

Simple metal salts , like those of Zinc(II), which can act as effective and recyclable homogeneous catalysts that precipitate out at the end of the reaction, combining the efficiency of homogeneous catalysis with the ease of separation of heterogeneous systems. nih.gov

Deep eutectic solvents (DESs) based on p-toluenesulfonic acid have also been studied as efficient and environmentally friendly catalysts for esterification. researchgate.net

Table 4: Overview of Sustainable Catalysts for Esterification

| Catalyst Type | Example | Typical Reaction | Advantages |

|---|---|---|---|

| Ion-Exchange Resin | Amberlyst-15 | Esterification of various acids and alcohols. | Reusable, reduces acidic waste, high conversion (>90%). jetir.org |

| Metal Salt | Zinc Oxide (ZnO) | Fatty acid esterification. | Recyclable, high yields (>94%), solvent-free conditions possible. nih.gov |

| Functionalized Silica | Phenylsulfonic acid SBA-15 | Palmitic acid esterification. | High activity comparable to commercial resins, ordered porous structure. rsc.org |

| Deep Eutectic Solvent (DES) | p-Toluenesulfonic acid/Choline chloride | Transesterification of oils. | High catalytic activity, considered a greener alternative to traditional solvents/catalysts. researchgate.net |

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.orgacs.org In a flow system, reagents are continuously pumped through a reactor (often a tube or a microreactor), where they mix and react. This technology is well-suited for the synthesis of esters.

The direct synthesis of tertiary butyl esters has been successfully developed using flow microreactor systems, demonstrating a more efficient, versatile, and sustainable process compared to batch methods. rsc.org The esterification of benzoic acid has also been performed in a continuous flow microwave reactor, achieving high conversion rates with significantly reduced reaction times. researchgate.net The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor allows for process optimization that is difficult to achieve in a batch setup. acs.org This control can lead to higher yields, fewer byproducts, and inherently safer operating conditions, especially for exothermic reactions.

Table 5: Parameters for Continuous Flow Esterification of Benzoic Acid Data adapted from a study on the esterification of benzoic acid with various alcohols in a continuous flow microwave reactor, demonstrating the applicability of the technique. researchgate.net

| Alcohol | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |

|---|---|---|---|---|

| n-Butanol | 140 | 2.5 | 10 | 98 |

| n-Butanol | 140 | 2.0 | 20 | 98 |

| n-Pentanol | 140 | 2.0 | 10 | 97 |

| n-Pentanol | 140 | 1.5 | 20 | 97 |

Conditions: 5% p-Toluenesulfonic acid (PTSA) catalyst, 15 equivalents of alcohol. researchgate.net

Mechanistic Organic Chemistry of Tert Butyl 4 Chloro 3 Methylbenzoate and Its Analogues

Nucleophilic Substitution Reactions

The reactivity of tert-butyl 4-chloro-3-methylbenzoate is characterized by two primary sites for nucleophilic attack: the benzylic chloro group and the ester carbonyl group. The electronic and steric environment of the molecule dictates the preferred reaction pathways.

SN1 and SN2 Pathways at the Chloro Group

Nucleophilic substitution at the chloro-substituted carbon of an aryl halide like this compound does not proceed through classical S(_N)1 or S(_N)2 mechanisms typical for alkyl halides. The direct displacement of a halogen from an sp-hybridized carbon is energetically unfavorable. S(_N)2 reactions are hindered by the steric bulk of the benzene (B151609) ring, which prevents the necessary backside attack. S(_N)1 reactions are equally unlikely due to the high instability of the resulting aryl cation.

Instead, nucleophilic substitution on the aromatic ring, if it occurs, typically follows a nucleophilic aromatic substitution (S(_N)Ar) mechanism. This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the ester group is a moderately deactivating group, and the methyl group is a weak activating group. Neither of these sufficiently activates the chloro group for a typical S(_N)Ar reaction under standard conditions.

For a comparative understanding, the hydrolysis of various substituted benzyl (B1604629) chlorides in an acetone-water mixture demonstrates the influence of substituents on the reaction rate. While not directly analogous to an aryl chloride, this data illustrates the electronic effects that would be at play.

Table 1: Relative Rates of Hydrolysis for Substituted Benzyl Chlorides

| Substituent (X) in X-C(_6)H(_4)CH(_2)Cl | Relative Rate |

|---|---|

| p-OCH(_3) | 2000 |

| p-CH(_3) | 15.4 |

| H | 1.00 |

| p-Cl | 0.37 |

| m-Cl | 0.10 |

| p-NO(_2) | 0.012 |

This table is illustrative of substituent effects on benzylic systems and is not direct data for this compound.

Nucleophilic Attack on the Ester Carbonyl

The more probable site for nucleophilic attack on this compound is the electrophilic carbon of the ester carbonyl group. The hydrolysis of tert-butyl esters can proceed through different mechanisms depending on the reaction conditions.

Under acidic conditions, the hydrolysis of most tert-butyl esters follows an A(_A)(_L)1 mechanism. This involves protonation of the carbonyl oxygen, followed by the rate-determining unimolecular cleavage of the bond between the oxygen and the tert-butyl group to form a stable tert-butyl carbocation. rsc.org However, for some tert-butyl esters, an A(_A)(_C)2 mechanism, involving bimolecular attack of water at the carbonyl carbon, can also occur. rsc.org

Under basic conditions, the hydrolysis of esters typically proceeds via a B(_A)(_C)2 mechanism, which involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (tert-butoxide) yields the carboxylate. The rate of this reaction is sensitive to the electronic effects of the substituents on the benzene ring.

The alkaline hydrolysis of substituted ethyl benzoates provides a useful comparison for understanding these electronic effects.

Table 2: Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates in 85% Ethanol-Water at 30°C

| Substituent | k (L mol(^{-1}) s(^{-1})) |

|---|---|

| H | 1.0 x 10(^{-3}) |

| p-NO(_2) | 2.8 x 10(^{-2}) |

| m-NO(_2) | 1.7 x 10(^{-2}) |

| p-Cl | 3.6 x 10(^{-3}) |

| m-Cl | 3.4 x 10(^{-3}) |

| p-CH(_3) | 4.8 x 10(^{-4}) |

| m-CH(_3) | 7.7 x 10(^{-4}) |

Source: Data adapted from established literature on Hammett correlations. researchgate.net

For this compound, the chloro substituent, being electron-withdrawing, would be expected to increase the rate of hydrolysis compared to an unsubstituted analog, while the electron-donating methyl group would have a slight rate-decreasing effect.

Kinetic Isotope Effects in Reaction Mechanism Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step. nih.gov For the hydrolysis of this compound, examining the solvent isotope effect (k({H_2O})/k({D_2O})) can help distinguish between different mechanistic pathways.

A significant solvent isotope effect is often observed in reactions where water acts as a nucleophile in the rate-determining step, as in the A(_A)(_C)2 mechanism. In contrast, for an A(_A)(_L)1 mechanism where the rate-determining step is the unimolecular departure of the leaving group, the solvent isotope effect is typically smaller.

Table 3: Solvent Isotope Effects for the Hydrolysis of Acetic Anhydride (B1165640)

| Temperature (°C) | k({H_2O})/k({D_2O}) |

|---|---|

| 5 | 2.85 ± 0.09 |

| 25 | 3.07 ± 0.09 |

| 45 | 3.05 ± 0.09 |

Source: Adapted from studies on anhydride hydrolysis. libretexts.org

Such studies on analogous systems suggest that a detailed KIE analysis could definitively elucidate the mechanism of hydrolysis for this compound.

Hammett Correlations for Substituent Effects

The Hammett equation, log(k/k(_0)) = σρ, provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant (σ) reflects the electronic properties of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.

For the alkaline hydrolysis of benzoates, a positive ρ value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. The archetypal reaction for establishing Hammett correlations is the alkaline hydrolysis of ethyl benzoate (B1203000), which has a ρ value of +2.498. wikipedia.org

Table 4: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ({meta}) | σ({para}) |

|---|---|---|

| -Cl | 0.373 | 0.227 |

| -CH(_3) | -0.069 | -0.170 |

| -NO(_2) | 0.710 | 0.778 |

Source: Standard Hammett constant tables.

Radical Reaction Pathways

Generation of Aryl Radicals

Aryl radicals can be generated from aryl halides or carboxylic acids through various methods. One common approach involves the reductive cleavage of the carbon-halogen bond. For this compound, the generation of an aryl radical would likely involve the 4-chloro-3-methylbenzoyl moiety.

Recent advances have focused on photoredox catalysis for the generation of aryl radicals under mild conditions. rsc.org For instance, aryl carboxylic acids can be converted to aryl radicals via a visible light-mediated decarboxylation process. rsc.org This suggests a potential pathway for radical formation from the corresponding carboxylic acid of this compound.

Another classical method for generating aryl radicals is from diazonium salts, which can be prepared from the corresponding anilines. While this would require transformation of the initial compound, it represents a viable route to the corresponding aryl radical.

The reactivity of the generated aryl radical would then be directed by its electronic properties. The presence of the chloro and methyl groups would influence its subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Chain Mechanism Investigations

While specific research detailing chain mechanism investigations for this compound is not extensively documented in readily available literature, the principles of such mechanisms can be inferred from studies on analogous compounds and relevant reaction types. Chain reactions, particularly those involving radical intermediates, are a cornerstone of organic chemistry. These mechanisms consist of three fundamental stages: initiation, propagation, and termination. askfilo.com

Initiation: This stage involves the formation of reactive species, typically free radicals, often induced by heat or ultraviolet (UV) light. askfilo.com For an analogue like a chlorotoluene, a C-H bond on the methyl group could be homolytically cleaved, or a precursor molecule could be used to generate a radical that initiates the sequence.

Propagation: This is the core of the chain reaction, where the initial radical reacts with a stable molecule to form a new product and another radical, which continues the chain. askfilo.com In the context of aromatic systems, a radical can add to the benzene ring, temporarily disrupting the aromaticity to form a cyclohexadienyl radical intermediate. askfilo.com This intermediate then reacts to restore aromaticity and regenerate a radical that propagates the chain. askfilo.com

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. askfilo.com

Photocatalysis has emerged as a powerful tool for initiating and studying radical chain reactions. rsc.org Different photocatalysts can be used to generate radicals under specific light conditions (e.g., violet, green, or red light), allowing for detailed investigation of reaction yields, chain lengths, and the influence of the catalyst on the reaction mechanism. rsc.org Such techniques could be hypothetically applied to investigate chain reactions involving this compound, for instance, in reactions involving the substitution of the chlorine atom or reactions at the methyl group.

Homolytic Aromatic Substitution

Homolytic Aromatic Substitution (HAS) is a fundamental reaction class where a substituent on an aromatic ring is replaced via a radical mechanism. askfilo.com This process is distinct from the more common electrophilic or nucleophilic aromatic substitutions as it proceeds through radical intermediates instead of ionic ones. askfilo.com The general mechanism involves the addition of a radical to the aromatic ring, followed by the elimination of the substituent being replaced. researchgate.net

The key steps in a typical HAS reaction are:

Radical Generation: A reactive radical is formed from a precursor. This can be achieved through various methods, including thermolysis, photolysis, or redox reactions involving initiators like peroxides. researchgate.net

Addition: The generated radical attacks the aromatic ring of a compound like this compound. This forms a resonance-stabilized cyclohexadienyl radical intermediate. askfilo.com

Rearomatization: The intermediate radical eliminates a leaving group (like a chlorine radical, Cl•) or a hydrogen atom to restore the stable aromatic system and form the final product. askfilo.com

Modern methods, such as those using vitamin C as a mild, metal-free radical initiator, provide greener approaches to HAS by reducing an in situ generated diazonium salt to an aryl radical. researchgate.net This radical can then substitute a group on another aromatic ring. researchgate.net

Carbocation Chemistry in tert-Butyl Ester Formation and Reactivity

The chemistry of tert-butyl esters is dominated by the formation and stability of the tert-butyl carbocation. fiveable.meacsgcipr.org This intermediate plays a central role in both the synthesis of these esters and their subsequent reactions, particularly their cleavage under acidic conditions.

tert-Butyl Cation Generation and Reactivity

The tert-butyl cation, (CH₃)₃C⁺, is a tertiary carbocation renowned for its high stability. fiveable.me This stability arises from hyperconjugation, where the electrons from the C-H bonds of the three methyl groups help to delocalize the positive charge on the central carbon atom. fiveable.meresearchgate.net

Generation: The tert-butyl cation is readily generated from tert-butyl esters under acidic conditions. acsgcipr.org The acid-catalyzed hydrolysis (cleavage) of tert-butyl esters proceeds via a unimolecular A_AL1 mechanism. oup.comresearchgate.net

Protonation: An acid protonates the carbonyl oxygen of the ester group, increasing the electrophilicity of the carbonyl carbon. acsgcipr.org

Unimolecular Cleavage: The C-O single bond between the carbonyl carbon and the tert-butyl group's oxygen cleaves heterolytically. This is typically the rate-determining step and results in the formation of the carboxylic acid and the highly stable tert-butyl carbocation. oup.comrsc.org

This mechanism is distinct from the acid-catalyzed hydrolysis of primary or secondary esters, which typically proceed via a bimolecular (A_AC2) pathway involving nucleophilic attack by water on the protonated carbonyl group. oup.com The stability of the tertiary carbocation makes the unimolecular pathway favorable for tert-butyl esters. ncert.nic.in

Reactivity: Once formed, the tert-butyl cation is a reactive intermediate that can undergo several transformations: vedantu.com

Elimination: The cation can lose a proton from one of its methyl groups to a weak base (like water or the conjugate base of the acid catalyst) to form isobutylene (B52900) (2-methylpropene). stackexchange.com This is a very common fate for the tert-butyl cation.

Nucleophile Capture: It can react with any nucleophiles present in the reaction mixture. For example, in the presence of water, it can form tert-butyl alcohol. rsc.orgstackexchange.com If the reaction is conducted in an alcohol solvent, it can form a tert-butyl ether.

Use in Synthesis: The generation of the tert-butyl cation from precursors like tert-butyl acetate (B1210297) is utilized in other reactions, such as the Ritter reaction, where it is trapped by a nitrile to form an N-tert-butyl amide. orgsyn.org

The following table summarizes various methods for the deprotection (cleavage) of tert-butyl esters, a process reliant on tert-butyl cation generation.

| Reagent/Condition | Notes |

| Strong Brønsted Acids (e.g., TFA, HCl, H₂SO₄) | Classic method; harsh conditions can be limiting for sensitive molecules. acsgcipr.orgacs.org |

| Lewis Acids (e.g., ZnBr₂, SnCl₂) | Can offer chemoselectivity, allowing tert-butyl ester cleavage in the presence of other acid-labile groups. acs.orgorganic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation (Magic Blue) | Catalytic method that facilitates C-O bond cleavage under mild conditions, accelerated by triethylsilane. acs.orgorganic-chemistry.org |

| High Temperature (Flow Reactor) | Reagent-free deprotection at elevated temperatures (120–240 °C). acs.org |

Rearrangement Processes

Carbocation rearrangements are common in organic reactions and occur when a carbocation can reorganize its structure to form a more stable carbocation. vedantu.commasterorganicchemistry.com These rearrangements typically happen via a 1,2-shift, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) moves from an adjacent carbon to the positively charged carbon. libretexts.orglibretexts.org

The driving force for this process is the increase in stability, for example, the conversion of a less stable secondary carbocation into a more stable tertiary one. youtube.com

However, in the specific case of the tert-butyl cation generated from this compound, rearrangement is not a significant process. The tert-butyl cation is already a tertiary carbocation, which is one of the most stable types of simple alkyl carbocations. fiveable.mevedantu.com There is no adjacent, more substituted carbon to which a group could shift to produce a more stable cation. Therefore, it does not undergo the typical hydride or alkyl shifts seen with less stable carbocations. libretexts.org Instead, its reactivity is dominated by elimination to form isobutylene or capture by a nucleophile, as described previously. vedantu.comstackexchange.com

While the tert-butyl cation itself is not prone to rearrangement, the concept is crucial in the chemistry of other, more complex esters where the initially formed carbocation might be primary or secondary. In such cases, a 1,2-hydride or 1,2-alkyl shift would be a highly probable subsequent step before the final product is formed. masterorganicchemistry.comlibretexts.org

Chemical Transformations and Derivatization Strategies

Reactions at the Ester Group

Hydrolysis Mechanisms and Product Formation

The hydrolysis of tert-butyl esters, including tert-Butyl 4-chloro-3-methylbenzoate, is most effectively achieved under acidic conditions. Unlike the base-catalyzed hydrolysis (saponification) common for less hindered esters, tert-butyl esters are generally stable in basic media. acsgcipr.org

Under acidic catalysis, the reaction proceeds through a mechanism distinct from the typical bimolecular acyl-oxygen cleavage (AAC2). Instead, it follows a unimolecular alkyl-oxygen cleavage pathway (AAL1). oup.comcdnsciencepub.com This mechanism is favored due to the exceptional stability of the tertiary carbocation intermediate that is formed.

Table 1: Products of Acid-Catalyzed Hydrolysis

| Reactant | Conditions | Product 1 | Product 2 |

|---|

Transamidation and Other Amidation Reactions

Direct conversion of esters to amides, known as amidation or transamidation, is often challenging due to the lower reactivity of esters compared to other carboxylic acid derivatives like acyl chlorides. The direct reaction of this compound with an amine is generally inefficient and requires harsh conditions.

More effective strategies for amidation typically involve a multi-step process: first, the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (4-chloro-3-methylbenzoic acid), followed by activation of the acid (e.g., conversion to an acyl chloride with thionyl chloride or oxalyl chloride), and finally, reaction with the desired amine. acs.org

However, recent advancements have enabled the direct, one-pot transformation of tert-butyl esters into amides under milder conditions. One such method involves the in-situ generation of an acid chloride intermediate from the tert-butyl ester using a chlorinating agent and a catalyst. For instance, the use of α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride (SnCl₂) catalyst allows for the subsequent reaction with various amines to afford the corresponding amides in high yields. acs.orgorganic-chemistry.orgresearchgate.net This approach avoids the need to isolate the intermediate carboxylic acid or acyl chloride, improving efficiency. acs.org

Table 2: Amidation Strategies for this compound

| Strategy | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Two-Step (Classical) | 1. H⁺/H₂O2. SOCl₂3. R₂NH | 4-chloro-3-methylbenzoic acid, then 4-chloro-3-methylbenzoyl chloride | N,N-disubstituted-4-chloro-3-methylbenzamide |

Reduction of the Ester Functionality

The ester group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent due to the relative stability of the ester functionality. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters. adichemistry.comcommonorganicchemistry.comlibretexts.org

The reaction, typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF), converts the ester into (4-chloro-3-methylphenyl)methanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. ucalgary.ca This forms a tetrahedral intermediate which then collapses, eliminating the tert-butoxide as a leaving group to form an intermediate aldehyde. The aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. ucalgary.camasterorganicchemistry.com An aqueous workup is required to protonate the resulting alkoxide and decompose the aluminum salts.

Transformations Involving the Aromatic Halogen

The chlorine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic core of this compound. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, modern catalytic systems utilizing electron-rich, bulky phosphine ligands have enabled their efficient use in these transformations. acs.orgdiva-portal.org

Suzuki Reaction: This reaction couples the aryl chloride with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond. Using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand (e.g., P(t-Bu)₃, SPhos) and a base (e.g., K₂CO₃, CsF), the chlorine atom can be replaced by an aryl or vinyl group. acs.orgrsc.orgorganic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. youtube.comwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Reaction: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com Copper-free conditions have also been developed, which can be advantageous for preventing the undesired homocoupling of alkynes (Glaser coupling). organic-chemistry.orgnih.govrsc.org

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd catalyst, Phosphine ligand, Base | Biaryl ester |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted ester |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the aromatic chlorine with a strong nucleophile. This reaction is generally feasible on aryl halides that possess strong electron-withdrawing groups (EWGs) at the ortho or para positions relative to the leaving group. pressbooks.pubaskfilo.comchemistrysteps.com

In this compound, the tert-butoxycarbonyl group is located para to the chlorine atom. While it is an electron-withdrawing group, it is not as strongly activating as a nitro group. wikipedia.org Therefore, SNAr reactions on this substrate typically require forcing conditions (high temperatures) and/or very strong nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination process. uomustansiriyah.edu.iq

Addition: A strong nucleophile (e.g., an alkoxide, thiolate, or amide anion) attacks the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. byjus.comgovtpgcdatia.ac.in The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-ester group, which helps to stabilize the intermediate. masterorganicchemistry.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. uomustansiriyah.edu.iq

The efficiency of the reaction is highly dependent on the strength of the nucleophile and the ability of the substituent to stabilize the intermediate negative charge. askfilo.com

Functionalization of the Methyl Group

The methyl group attached to the benzene (B151609) ring offers a rich site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

Benzylic Halogenation (e.g., with N-Bromosuccinimide)

Benzylic halogenation is a key transformation for activating the methyl group of this compound for further synthesis. The reaction with N-Bromosuccinimide (NBS) is a classic and effective method for selectively brominating the position adjacent to an aromatic ring, a process known as the Wohl-Ziegler reaction. masterorganicchemistry.comsciforum.net This reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.comstudy.com

The process is typically initiated by light (photochemical activation) or a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netresearchgate.net The initiator helps to generate a small amount of bromine radicals (Br•). youtube.com A bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a stabilized benzylic radical. study.comyoutube.com The stability of this radical is a key reason for the high selectivity of the reaction for the benzylic position over other C-H bonds. study.com This benzylic radical then reacts with a molecule of Br₂, or NBS itself, to form the brominated product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com

The reaction is conventionally carried out in non-polar solvents like carbon tetrachloride (CCl₄). google.com However, due to the toxicity of CCl₄, greener and less toxic solvents such as (trifluoromethyl)benzene or 1,2-dichlorobenzene have been successfully employed. researchgate.netresearchgate.net

Table 2: Conditions for Benzylic Bromination using NBS

| Substrate Type | Initiator | Solvent | Key Outcome |

|---|---|---|---|

| Substituted Toluenes | Radical Initiator (e.g., AIBN) | Carbon Tetrachloride (CCl₄) | Classic Wohl-Ziegler conditions, effective but uses a toxic solvent. google.com |

| Substituted Toluenes | Photochemical / AIBN | (Trifluoromethyl)benzene | A greener alternative to CCl₄, providing clean and high-yielding reactions. researchgate.net |

| Methoxyimino-o-tolyl-acetic acid methyl ester | AIBN | 1,2-Dichlorobenzene | Found to be superior to CCl₄ in terms of reaction time and yield. researchgate.net |

| Alkyl Benzenes | None (TCS as promoter) | Acetonitrile (B52724) (CH₃CN) | Tetrachlorosilane (TCS) can promote the reaction at room temperature without a traditional radical initiator. sciforum.net |

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to a carboxylic acid, a transformation that provides a route to di-acid derivatives of the benzene ring. This oxidation is a fundamental reaction in organic synthesis. google.com

A variety of oxidizing agents can accomplish this transformation. Classic methods often employ strong oxidants like potassium permanganate (KMnO₄) or chromium-based reagents. thieme.de However, these can require harsh conditions and produce significant heavy metal waste.

More modern and environmentally benign methods have been developed. Catalytic oxidation using molecular oxygen or air as the terminal oxidant is a highly attractive approach, particularly for industrial applications. thieme.dersc.org These reactions are often catalyzed by cobalt salts, sometimes in combination with promoters like N-hydroxyphthalimide (NHPI), and can proceed at ambient temperatures. researchgate.net Other green protocols involve using hydrogen peroxide with a catalyst or tert-butyl hydroperoxide (TBHP), which can be activated by microwave irradiation. google.comorganic-chemistry.org Photooxidation, using bromine and water under light irradiation, also offers a catalyst-free method for converting toluene (B28343) derivatives to benzoic acids. thieme.de The successful oxidation of the methyl group on this compound would yield tert-butyl 4-chloro-3-carboxybenzoate.

Table 3: Reagents for the Oxidation of Benzylic Methyl Groups

| Oxidizing System | Catalyst/Promoter | Conditions | Key Features |

|---|---|---|---|

| Molecular Oxygen (O₂) | Co(OAc)₂ / NHPI | Room Temperature | A practical and efficient method using air as the oxidant. researchgate.net |

| Molecular Oxygen (O₂) | Co(OAc)₂ / NaBr / AcOH | Non-acidic solvent | Effective for halo-substituted toluenes. researchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | None | Microwave Irradiation | A green protocol that can be performed in water. google.com |

| Bromine (Br₂) / Water | None | Photoirradiation | A catalyst-free method using inexpensive reagents. thieme.de |

C-H Bond Activation Methodologies

Direct functionalization of the methyl group's C-H bonds represents a modern and atom-economical approach to derivatization. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for converting strong C-H bonds into weaker C-metal bonds, which can then be transformed into new C-C or C-heteroatom bonds. youtube.com

Palladium catalysis is frequently employed for these transformations. nih.gov The general mechanism often involves a ligand-directed C-H activation step, where a directing group on the substrate coordinates to the palladium center, positioning it to selectively cleave a nearby C-H bond. nih.gov This forms a cyclopalladated intermediate. This intermediate can then undergo further reactions, such as oxidation followed by reductive elimination, to install a new functional group. youtube.comnih.gov

For a substrate like this compound, while the ester group is not ideally positioned to act as a directing group for the methyl C-H bonds in a classic cyclometalation sense, intermolecular C-H functionalization strategies could be applied. For instance, palladium-catalyzed acetoxylation of N-methylamines has been achieved using an iodine(I) oxidant, demonstrating the feasibility of functionalizing methyl groups. nih.gov The development of new ligands and catalytic systems continues to expand the scope of C-H activation to include less-activated C-H bonds, such as those in benzylic methyl groups, enabling the direct introduction of functionalities like amino or acetoxy groups. nih.gov

Table 4: Examples of Palladium-Catalyzed C-H Functionalization

| Reaction Type | Catalyst System | Oxidant/Reagent | Substrate Type |

|---|---|---|---|

| C(sp³)-H Acetoxylation | Pd(OAc)₂ | IOAc (from I₂/PhI(OAc)₂) | N-Methylamines |

| C(sp³)-H Amination | Pd(OAc)₂ | K₂S₂O₈ / R-NH₂ | Pyridine and Oxime Ethers |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of tert-butyl 4-chloro-3-methylbenzoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and neighboring protons for each set of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the methyl group, and the tert-butyl group.

The aromatic region is expected to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 2, being adjacent to the ester group, would likely appear as a doublet. The proton at position 6, situated between the chlorine and methyl groups, would also be expected to be a doublet. The proton at position 5, with two adjacent protons, should appear as a doublet of doublets.

The methyl group attached to the aromatic ring at position 3 will produce a singlet in the upfield region of the aromatic signals. The most upfield signal, and the one with the largest integration value, will be a singlet corresponding to the nine equivalent protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H2 |

| ~7.6 | d | 1H | Ar-H6 |

| ~7.4 | dd | 1H | Ar-H5 |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Note: Predicted values are based on analogous compounds and are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal.

The spectrum will display a signal for the carbonyl carbon of the ester group in the downfield region. The six aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the attached substituents (chloro, methyl, and ester groups). The quaternary carbon of the tert-butyl group and the carbon of the methyl group will be found in the upfield region, along with the carbons of the tert-butyl methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~138 | Ar-C4 (ipso-Cl) |

| ~137 | Ar-C3 (ipso-CH₃) |

| ~132 | Ar-C1 (ipso-Ester) |

| ~130 | Ar-C2 |

| ~128 | Ar-C6 |

| ~126 | Ar-C5 |

| ~81 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

| ~21 | Ar-C H₃ |

Note: Predicted values are based on analogous compounds and are typically recorded in deuterated chloroform (CDCl₃).

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the aromatic protons H-5 and H-6, and between H-5 and H-2, confirming their adjacent positions on the aromatic ring. No correlations would be observed for the singlet signals of the methyl and tert-butyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the methyl protons and the methyl carbon, the tert-butyl protons and the tert-butyl methyl carbons, and each aromatic proton with its directly attached aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

The tert-butyl protons showing a correlation to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group.

The aromatic proton H-2 showing correlations to the ester carbonyl carbon and to the aromatic carbons C-4 and C-6.

The methyl protons showing correlations to the aromatic carbons C-2, C-3, and C-4.

These 2D NMR experiments, in combination, provide an unambiguous and detailed picture of the molecular structure, confirming the substitution pattern of the benzene ring and the identity of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound and confirming its identity. The sample is first vaporized and separated from any volatile impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum for this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A characteristic feature would be the presence of an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of a tert-butyl radical to form a stable acylium ion, which would be a prominent peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, HRMS would be used to confirm its molecular formula of C₁₂H₁₅ClO₂.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ (C₁₂H₁₆³⁵ClO₂⁺) | 227.0833 |

| [M+H]⁺ (C₁₂H₁₆³⁷ClO₂⁺) | 229.0804 |

The observation of ions with these exact masses would provide definitive confirmation of the elemental composition of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis of this compound by IR spectroscopy reveals characteristic absorption bands corresponding to its distinct structural features. The ester group gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1715-1735 cm⁻¹. Additionally, the C-O single bond stretches of the ester are expected to appear in the 1100-1300 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound This table is based on typical frequency ranges for the specified functional groups.

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Interpretation |

| Ester Carbonyl | C=O Stretch | 1715 - 1735 | Strong absorption, indicative of the ester functional group. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands, confirming the presence of the benzene ring. |

| Ester C-O | C-O Stretch | 1100 - 1300 | Strong absorption related to the ester linkage. |

| Alkyl Group | C-H Stretch | 2880 - 3080 | Absorption from the tert-butyl and methyl groups. docbrown.info |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weaker absorptions characteristic of hydrogens on an aromatic ring. |

| Chloroalkane | C-Cl Stretch | 600 - 800 | Absorption in the fingerprint region indicating the C-Cl bond. docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its solid-state conformation.

While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds provides insight into the expected findings. For example, the crystal structure of 4-tert-Butyl-γ-chlorobutyrophenone reveals detailed information about its molecular geometry and crystal packing, which is stabilized by weak C-H···π interactions. researchgate.net Similarly, studies on other substituted benzoates determine the planarity of the benzene ring and the orientation of the ester group relative to it. researchgate.net Such an analysis for this compound would confirm the substitution pattern on the aromatic ring and reveal the spatial orientation of the bulky tert-butyl group, which can significantly influence the crystal packing arrangement.

Chromatographic Separation Techniques

Chromatography is indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, various chromatographic methods are essential for assessing its purity, analyzing reaction mixtures, and resolving potential isomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. bldpharm.com A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.

The analysis is typically performed using a gradient elution, where the composition of the mobile phase is changed over time to ensure the efficient separation of the target compound from any starting materials, by-products, or degradation products. A typical mobile phase system would consist of acetonitrile (B52724) and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. The compound is detected using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance. By comparing the peak area of the sample to that of a certified reference standard, the precise purity and concentration can be determined.

Table 2: Illustrative HPLC Gradient Program for Purity Analysis

| Time (minutes) | % Water (v/v) | % Acetonitrile (v/v) | Flow Rate (mL/min) |

| 0.0 | 70 | 30 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 22.0 | 70 | 30 | 1.0 |

| 25.0 | 70 | 30 | 1.0 |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. sigmaaldrich.com It can be used to monitor the progress of the synthesis of this compound by analyzing for the presence of volatile starting materials or by-products. The purity of the final product can also be assessed, provided it does not decompose at the temperatures required for volatilization.

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For this specific analyte, a medium-polarity column would likely provide good separation from related impurities. researchgate.net

Chirality refers to a geometric property of molecules that are non-superimposable on their mirror images, much like a pair of hands. Molecules with this property are called chiral and the two mirror-image forms are known as enantiomers. The separation of a racemic mixture (a 50:50 mixture of two enantiomers) is a critical process in many fields, particularly pharmaceuticals. nih.govrsc.org

However, the molecule this compound is achiral . It does not possess a chiral center (an atom bonded to four different groups), a plane of chirality, or an axis of chirality. Its structure is superimposable on its mirror image. Therefore, the concept of enantiomer resolution or chiral separation is not applicable to this specific compound.

Should a chiral center be introduced into a similar molecular framework, for instance by the addition of a stereocenter on a substituent, chiral chromatography would become necessary. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose in both HPLC and Supercritical Fluid Chromatography (SFC). nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-Butyl 4-chloro-3-methylbenzoate, DFT studies offer a foundational understanding of its chemical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For aromatic esters like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. The presence of substituents on the benzene ring, such as the chloro and methyl groups in this compound, influences the energies of these frontier orbitals. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group have competing effects on the electron density of the aromatic ring, which in turn affects the HOMO and LUMO energy levels.

DFT calculations, often performed at a level of theory such as B3LYP/6-311++G(d,p), can precisely determine these energy values. scientific.netresearchgate.net Studies on similar substituted benzoates show that such calculations are essential for understanding their electronic properties. mdpi.comresearchgate.net

Table 1: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

(Note: These are representative values based on typical DFT calculations for similar aromatic esters and are for illustrative purposes.)

The analysis of the HOMO and LUMO compositions reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively, which is critical for predicting reaction mechanisms. acs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the ester group, making them susceptible to electrophilic attack. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the tert-butyl group would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic ring itself would show a gradient of potential influenced by the competing electronic effects of the chloro and methyl substituents. This type of analysis has been effectively used to understand reactivity in a variety of organic molecules. acs.org

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the constituent atoms. wikipedia.orguni-muenchen.de This analysis is performed based on the linear combination of atomic orbitals (LCAO) used in molecular orbital theory. While it has known limitations, such as a strong dependence on the basis set used, it remains a widely used tool for a qualitative understanding of charge distribution. q-chem.comresearchgate.net

In this compound, a Mulliken analysis would quantify the partial charges on each atom. It is expected that the oxygen atoms of the ester group and the chlorine atom would carry significant negative charges due to their high electronegativity. The carbonyl carbon of the ester group would have a notable positive charge, making it an electrophilic center. The carbon atoms of the benzene ring would have varying charges depending on their position relative to the electron-withdrawing chloro group and the electron-donating methyl group.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| O (ester) | -0.45 |

| C (carbonyl) | +0.70 |

| Cl | -0.20 |

| C (attached to Cl) | +0.15 |

| C (attached to CH3) | -0.10 |

(Note: These values are illustrative and based on typical results for similar halogenated aromatic compounds.)

Computational modeling of transition states is essential for elucidating reaction mechanisms and calculating activation energies. For reactions involving this compound, such as its synthesis via Fischer esterification or its subsequent reactions, transition state theory combined with DFT can provide a detailed picture of the reaction pathway. masterorganicchemistry.com

The Fischer esterification of 4-chloro-3-methylbenzoic acid with tert-butanol (B103910), for example, would proceed through a series of protonation, nucleophilic attack, and dehydration steps. mdpi.com Each of these steps involves a transition state that can be located and characterized computationally. The calculated energy of the transition state relative to the reactants gives the activation energy, a critical parameter in chemical kinetics. nih.govnih.govjchr.org Studies on the esterification of similar benzoic acids have successfully used these methods to understand the influence of substituents on reaction rates.

Molecular Interactions and Crystal Engineering

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and polymorphism.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

For this compound, the Hirshfeld surface would be mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii. This would reveal the presence of various interactions such as C-H···O, C-H···π, and halogen bonds involving the chlorine atom.